molecular formula C13H16ClF3N2O2 B2820001 (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 2377004-36-7

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2820001
CAS No.: 2377004-36-7
M. Wt: 324.73
InChI Key: UXQXLSZQJMYRPO-RFVHGSKJSA-N
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Description

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is a chemical compound known for its unique trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with (2R)-pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The trifluoroethoxy group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzoic acid, while reduction may produce the corresponding amine derivative.

Scientific Research Applications

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)aniline
  • (2R)-Pyrrolidine-2-carboxylic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

Uniqueness

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)8-20-10-5-3-9(4-6-10)18-12(19)11-2-1-7-17-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXLSZQJMYRPO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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